molecular formula C16H5BrF18N2O2 B11108594 N,N'-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide)

N,N'-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide)

Cat. No.: B11108594
M. Wt: 679.10 g/mol
InChI Key: PZNTVYUSIGARHM-UHFFFAOYSA-N
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Description

N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE is a complex organic compound characterized by the presence of bromine and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and phenyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the compound.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl ketones, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple fluorine atoms may enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to harsh conditions.

Properties

Molecular Formula

C16H5BrF18N2O2

Molecular Weight

679.10 g/mol

IUPAC Name

N-[3-bromo-5-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)phenyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

InChI

InChI=1S/C16H5BrF18N2O2/c17-4-1-5(36-7(38)9(18,19)11(22,23)13(26,27)15(30,31)32)3-6(2-4)37-8(39)10(20,21)12(24,25)14(28,29)16(33,34)35/h1-3H,(H,36,38)(H,37,39)

InChI Key

PZNTVYUSIGARHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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